BSP16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

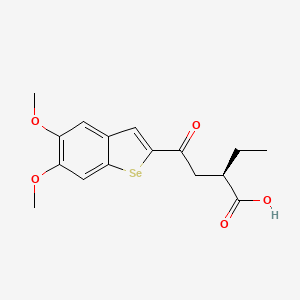

Molecular Formula |

C16H18O5Se |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

(2R)-4-(5,6-dimethoxy-1-benzoselenophen-2-yl)-2-ethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C16H18O5Se/c1-4-9(16(18)19)5-11(17)15-7-10-6-12(20-2)13(21-3)8-14(10)22-15/h6-9H,4-5H2,1-3H3,(H,18,19)/t9-/m1/s1 |

InChI Key |

BWQHPFYQJHFPHN-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O |

Canonical SMILES |

CCC(CC(=O)C1=CC2=CC(=C(C=C2[Se]1)OC)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of BSP16, a STING Agonist

This guide provides a detailed examination of the mechanism of action of this compound, a potent and orally active STING (Stimulator of Interferon Genes) agonist. This compound has emerged as a promising candidate in cancer immunotherapy due to its ability to effectively activate the STING signaling pathway, leading to a robust anti-tumor immune response.

Core Mechanism of Action

This compound functions as a STING agonist by directly binding to the STING protein, which is an essential adaptor protein in the innate immune system. This binding event induces a conformational change in the STING protein, triggering its activation. The activation of STING initiates a downstream signaling cascade that is pivotal for the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2]

The activated STING protein facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3]

Simultaneously, STING activation also leads to the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2] This results in the production of a broader range of pro-inflammatory cytokines. The culmination of these signaling events is a potent innate immune response characterized by the recruitment and activation of various immune cells, which can lead to the effective clearance of tumor cells.[1][2] this compound has been shown to induce complete tumor regression in multiple syngeneic models and foster a durable anti-tumor immune memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and properties of this compound.

| Parameter | Species | Cell Line | Value | Reference |

| EC50 (IRF Reporter Assay) | Human | ISG-THP1 | 9.2 µM | [1] |

| EC50 (IRF Reporter Assay) | Murine | ISG-RAW264.7 | 5.7 µM | [1] |

| EC50 (STING Pathway Stimulation) | Human | ISG-THP1 | 9.24 µM | [4] |

| EC50 (STING Pathway Stimulation) | Murine | ISG-RAW264.7 | 5.71 µM | [4] |

Table 1: In Vitro Activity of this compound

| Parameter | Administration | Dose | Value | Reference |

| Oral Bioavailability (F) | Oral | 50 mg/kg | 107% | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the STING signaling pathway activated by this compound and a typical experimental workflow for evaluating its activity.

Caption: this compound activates the STING signaling pathway.

Caption: Workflow for evaluating this compound activity in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

IRF Luciferase Reporter Assay

-

Objective: To quantify the activation of the IRF (Interferon Regulatory Factor) signaling pathway by this compound.

-

Cell Lines:

-

Human: ISG-THP1 (THP-1 cells stably expressing an interferon-stimulated gene (ISG) promoter-driven luciferase reporter).

-

Murine: ISG-RAW264.7 (RAW264.7 cells stably expressing an ISG promoter-driven luciferase reporter).

-

-

Protocol:

-

Seed ISG-THP1 or ISG-RAW264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final concentrations typically range from 0.1 to 100 µM.[3]

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 6 hours).

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the EC50 values by plotting the luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[1]

-

Western Blot for Phosphorylated TBK1 and IRF3

-

Objective: To detect the phosphorylation of TBK1 and IRF3, key downstream effectors of STING activation.

-

Cell Line: ISG-THP1 or other relevant cell types.

-

Protocol:

-

Plate cells and treat with various concentrations of this compound (e.g., 10, 25, 50 µM) for different time points (e.g., 1, 3, 6 hours).[3]

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) overnight at 4°C. Also, probe for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of STING-dependent genes.

-

Cell Line: ISG-THP1 or other relevant cell types.

-

Protocol:

-

Treat cells with this compound at various concentrations and for different durations as described for the Western blot protocol.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for target genes (e.g., IFNβ, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

-

This comprehensive guide provides a detailed overview of the mechanism of action of the STING agonist this compound, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and cancer immunotherapy.

References

The Role of BSP16 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system is the body's first line of defense against pathogens and cellular stress. A critical signaling pathway in this system is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for antiviral and antitumor responses.[1] BSP16 is a novel, orally available small molecule agonist of the STING protein, positioning it as a promising candidate for cancer immunotherapy.[1][2] This technical guide provides an in-depth overview of this compound's role in innate immunity, its mechanism of action, and detailed methodologies for key experiments.

This compound: A Potent STING Agonist

This compound has been identified as a potent agonist of the STING pathway in both human and murine cells.[1][2] It effectively binds to the STING protein, inducing an active conformational change that initiates downstream signaling.[1][2] The activation of the STING pathway by this compound has been demonstrated to induce the transcription of target genes and the expression of key signaling proteins.[1]

Mechanism of Action

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1] cGAS binds to dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum.[3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β).[1] The STING pathway can also activate the NF-κB signaling cascade, leading to the production of other pro-inflammatory cytokines.[1] this compound acts as a direct agonist of STING, bypassing the need for cGAMP to initiate this signaling cascade.[1][2]

Diagram of the this compound-activated STING Signaling Pathway

Caption: this compound activates the STING signaling pathway, leading to the transcription of IFN-β.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | EC50 (μM) | Reference |

| IRF Reporter Assay | ISG-THP1 | Human | 9.2 | [1] |

| IRF Reporter Assay | ISG-RAW264.7 | Murine | 5.7 | [1] |

Table 2: ADMET Properties of this compound

| Property | Value |

| Water Solubility | Good |

| Membrane Permeability | Good |

| Stability | Good |

| hERG Toxicity | None |

| CYP3A4 Inhibitory Activity | None |

| Oral Bioavailability (Rats) | 107% |

Data from ICE Bioscience whitepaper.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of STING agonists like this compound are provided below. These are generalized protocols based on standard laboratory practices.

Luciferase Reporter Assay for STING Activation

This assay measures the activation of the IRF3 transcription factor, a downstream target of STING signaling.

Experimental Workflow

Caption: Workflow for a luciferase reporter assay to determine this compound activity.

Methodology:

-

Cell Culture: Seed ISG-reporter cells (e.g., THP-1 or RAW 264.7 cells stably expressing a luciferase gene under the control of an interferon-stimulated response element - ISRE) in a 96-well plate at a density of 5 x 104 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 18-24 hours at 37°C and 5% CO2.

-

Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable lysis buffer. Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

qRT-PCR for Target Gene Expression

This protocol is for quantifying the mRNA levels of STING-responsive genes such as IFNB1, CXCL10, and ISG15.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., THP-1) with this compound at various concentrations and for different time points.[1] Harvest the cells and extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[5]

Western Blot for STING Pathway Proteins

This method is used to detect the phosphorylation and expression levels of key proteins in the STING signaling pathway.

Methodology:

-

Cell Lysis and Protein Quantification: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.[6] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising new STING agonist with favorable drug-like properties, including oral bioavailability.[1][2] Its ability to potently activate the STING pathway in both human and murine cells highlights its potential as a novel immunotherapy agent for cancer.[1] The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity and mechanism of action of this compound and other STING agonists. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 2. en.ice-biosci.com [en.ice-biosci.com]

- 3. sanbio.nl [sanbio.nl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

BSP16 Downstream Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSP16 is an orally available small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] As a key mediator of innate immunity, the STING pathway, upon activation, initiates a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for antitumor immunity and defense against infections. This compound has demonstrated potent activation of the STING pathway in both human and murine cells, highlighting its potential as a therapeutic agent in oncology and infectious diseases.[1] This technical guide provides an in-depth overview of the this compound downstream signaling pathway, including quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.

Core Signaling Pathway

This compound functions by directly binding to and activating the STING protein. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both itself and key downstream transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and the components of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Phosphorylated IRF3 forms dimers and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons such as IFN-β.[2] Simultaneously, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and CXCL10.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound-mediated STING pathway activation.

Table 1: In Vitro STING Activation by this compound

| Cell Line | Species | Assay Type | Parameter | Value | Reference |

| ISG-THP1 | Human | IRF Reporter Assay | EC50 | 9.2 µM | [1] |

| ISG-RAW264.7 | Murine | IRF Reporter Assay | EC50 | 5.7 µM | [1] |

Table 2: Downstream Gene Induction by this compound

| Gene | Fold Induction | Cell Line | Treatment Conditions | Reference |

| IFN-β | Data not available | ISG-THP1 | Dose-response and time-course data not specified | [1] |

| CXCL10 | Data not available | ISG-THP1 | Dose-response and time-course data not specified | [1] |

| IL-6 | Data not available | ISG-THP1 | Dose-response and time-course data not specified | [1] |

Note: While the induction of these genes by this compound has been confirmed, specific quantitative data on the fold induction under various conditions are not publicly available.

Table 3: Downstream Protein Phosphorylation by this compound

| Protein | Phosphorylation Status | Cell Line | Treatment Conditions | Reference |

| TBK1 | Increased | Not specified | Dose-response and time-course data not specified | [1] |

| IRF3 | Increased | Not specified | Dose-response and time-course data not specified | [1] |

Note: this compound has been shown to induce the phosphorylation of TBK1 and IRF3, but detailed quantitative analysis is not available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound activity are provided below. These are representative protocols and may require optimization for specific experimental setups.

STING Activation Luciferase Reporter Assay

This assay measures the activation of the IRF3 transcription factor, a key downstream event in the STING pathway.

Materials:

-

HEK293T cells

-

Expression plasmids for human STING

-

ISRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the STING expression plasmid, ISRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Western Blot for TBK1 and IRF3 Phosphorylation

This method is used to detect the phosphorylation status of key signaling proteins downstream of STING.

Materials:

-

THP-1 or other suitable cells

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Nuclear Translocation Assay

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Fixation and Permeabilization: Fix the cells and then permeabilize them.

-

Immunostaining: Block non-specific binding and then incubate with the anti-NF-κB p65 primary antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This technique is used to measure the mRNA levels of downstream target genes.

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers for IFN-β, CXCL10, IL-6, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the gene-specific primers and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a potent activator of the STING signaling pathway, initiating a robust downstream cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the mechanism of action of this compound and other STING agonists. Further quantitative studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on the various components of its signaling pathway, which will be crucial for its continued development as a novel immunotherapeutic agent.

References

The Subversion of cGAS-STING Signaling by Brucella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the intricate interactions between the intracellular bacterium Brucella and the host's cGAS-STING signaling pathway. As a critical component of the innate immune system, the cGAS-STING pathway is a primary line of defense against intracellular pathogens. However, Brucella, the causative agent of the global zoonotic disease brucellosis, has evolved sophisticated mechanisms to evade and manipulate this pathway, facilitating its survival and the establishment of chronic infection. This document details the molecular mechanisms of this immune evasion, presents key quantitative data from relevant studies, outlines experimental protocols for investigating these interactions, and provides visual diagrams of the involved pathways and workflows.

The cGAS-STING Pathway: A Sentinel of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial cytosolic surveillance system that detects the presence of foreign or misplaced DNA. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of many viral and some bacterial infections—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial state and activate the adaptive immune system.[1]

Brucella's Evasion Strategies Targeting the cGAS-STING Axis

Brucella has developed a multi-pronged approach to dismantle the host's cGAS-STING defense. These strategies are essential for the bacterium to establish a replicative niche within host cells, primarily macrophages.[2][3] The evasion mechanisms include both the degradation of key pathway components and the suppression of their expression.

Degradation of cGAS

Brucella actively promotes the degradation of cGAS, the initial sensor of cytosolic DNA. This is achieved through the ubiquitin-proteasome system, effectively blinding the host cell to the presence of bacterial DNA in the cytoplasm.[3][4] By eliminating cGAS, Brucella preemptively blocks the entire downstream signaling cascade.

Post-Transcriptional Suppression of STING

A key strategy employed by Brucella is the downregulation of STING expression. This occurs post-transcriptionally and is dependent on the bacterium's Type IV Secretion System (T4SS), which injects effector proteins into the host cell.[5][6] Brucella infection leads to the upregulation of a host microRNA, miR-24, which specifically targets STING mRNA for degradation.[5][7][8] This reduction in STING protein levels incapacitates the cell's ability to respond to cGAMP, thereby silencing the pathway. This "damage control" mechanism allows the bacterium to persist and replicate even if some initial activation of the pathway occurs.[5][6]

cGAS-Independent STING Activation

Interestingly, some evidence suggests that Brucella can also trigger a STING-dependent response that is independent of cGAS. This is thought to be mediated by bacterial-derived cyclic dinucleotides, such as c-di-GMP, which can directly activate STING.[2][9] While this may seem counterintuitive to an evasion strategy, the overall outcome of Brucella's interaction with the pathway is a dampened and controlled immune response that favors bacterial persistence. Studies have shown that while both cGAS and STING are important for the type I IFN response, STING plays a more critical role in controlling the bacterial infection in macrophages and in vivo.[10][11]

Quantitative Data on Brucella-cGAS-STING Interaction

The following tables summarize key quantitative findings from studies investigating the interplay between Brucella and the cGAS-STING pathway.

Table 1: Impact of STING on Brucella Infection in Macrophages

| Cell Type | Brucella Species | Time Post-Infection (hours) | Fold Increase in CFU (STING-/- vs. WT) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | B. abortus | 24 | ~10-fold | [12] |

| Alveolar Macrophages | B. abortus | 24 | Significantly Higher | [13] |

| Alveolar Macrophages | B. abortus | 48 | Significantly Higher | [13] |

Table 2: Downregulation of STING mRNA by Brucella Species

| Brucella Species | Host Cell | Time Post-Infection (hours) | Relative Tmem173 (STING) mRNA Level (Infected vs. Uninfected) | Reference |

| B. melitensis 16M | Immortalized Murine BMDMs | 24 | ~0.4 | [8] |

| B. abortus | Immortalized Murine BMDMs | 24 | ~0.6 | [8] |

| B. neotomae | Immortalized Murine BMDMs | 24 | ~0.5 | [8] |

| B. suis | Immortalized Murine BMDMs | 24 | ~0.5 | [8] |

Table 3: Cytokine Production in Wild-Type vs. Knockout Macrophages

| Cytokine | Stimulus | Macrophage Genotype | Reduction in Cytokine Level vs. WT | Reference |

| IFN-β | B. abortus DNA | STING-/- | Partial Reduction | [10] |

| IFN-β | B. abortus DNA | cGAS-/- | Partial Reduction | [10] |

| CXCL10 | B. abortus DNA | STING-/- | Reduced | [10] |

| CXCL10 | B. abortus DNA | cGAS-/- | Reduced | [10] |

| TNF-α | B. abortus DNA | STING-/- | Reduced | [10] |

| TNF-α | B. abortus DNA | cGAS-/- | Reduced | [10] |

| IL-6 | B. abortus DNA | STING-/- | Modest Decrease | [10] |

| IL-6 | B. abortus DNA | cGAS-/- | Modest Decrease | [10] |

Experimental Protocols

This section outlines key methodologies used to study the interaction between Brucella and the cGAS-STING pathway.

In Vitro Infection of Macrophages

-

Cell Culture : Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of wild-type, STING-/-, or cGAS-/- mice and cultured in appropriate media supplemented with M-CSF.

-

Bacterial Culture : Brucella species (e.g., B. abortus 2308) are grown in Tryptic Soy Broth (TSB) to the desired optical density.

-

Infection : Macrophages are infected with Brucella at a multiplicity of infection (MOI) of 10 to 100 for a specified period (e.g., 24 or 48 hours).

-

CFU Enumeration : To determine intracellular bacterial load, infected macrophages are lysed with a solution of 0.1% Triton X-100, and serial dilutions of the lysate are plated on Tryptic Soy Agar (TSA) plates. Colony-forming units (CFU) are counted after incubation.[12][13]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Isolation : Total RNA is extracted from infected and uninfected control macrophages using a commercial kit.

-

cDNA Synthesis : Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

qPCR : Quantitative PCR is carried out using primers specific for the gene of interest (e.g., Tmem173 for STING) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization. The relative expression is calculated using the ΔΔCt method.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection : Supernatants from infected macrophage cultures are collected at specified time points.

-

ELISA : Commercial ELISA kits are used to quantify the concentration of cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 in the supernatants according to the manufacturer's instructions.[10]

Western Blot for Protein Analysis

-

Protein Extraction : Cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

SDS-PAGE and Transfer : Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., STING, phosphorylated IRF3, β-actin) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The canonical cGAS-STING signaling pathway.

Caption: Brucella's mechanisms for evading cGAS-STING signaling.

Caption: Workflow for studying Brucella-STING interaction.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond survival to domination: Brucella’s multilayered strategies for evading host immune responses [frontiersin.org]

- 3. Ag85a-S2 Activates cGAS-STING Signaling Pathway in Intestinal Mucosal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evasion of host defense by Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Brucella suppress STING expression via miR-24 to enhance infection [scholarworks.indianapolis.iu.edu]

- 7. Brucella suppress STING expression via miR-24 to enhance infection | PLOS Pathogens [journals.plos.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Brucella abortus cyclic dinucleotides trigger STING-dependent Unfolded Protein Response that favors bacterial replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brucella abortus triggers a cGAS-independent STING pathway to induce host protection that involves guanylate-binding proteins and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brucella abortus Triggers a cGAS-Independent STING Pathway To Induce Host Protection That Involves Guanylate-Binding Proteins and Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of the cGAS/STING pathway in the control of Brucella abortus infection acquired through the respiratory route - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Induction of Type I Interferon Production via the cGAS-STING Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for a specific molecule designated "BSP16" that induces type I interferon did not yield direct findings. The following guide focuses on the well-established and highly relevant cGAS-STING pathway, a critical mechanism for type I interferon induction, often studied in the context of the B16 melanoma model.

Introduction

Type I interferons (IFN-I), including IFN-α and IFN-β, are a family of cytokines that play a pivotal role in the innate immune response to pathogens and cancer. They establish an antiviral state in cells, enhance the activity of various immune cells, and bridge the innate and adaptive immune systems. A key pathway responsible for the induction of IFN-I in response to cytosolic double-stranded DNA (dsDNA) is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

The cGAS-STING pathway is a central component of innate immunity.[1][2][3] Cytosolic dsDNA, which can originate from viruses, bacteria, or damaged host cells, is recognized by cGAS.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[2][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β (IFNB1) and other IFN-stimulated genes (ISGs).[2]

Given its role in detecting cellular danger signals, the cGAS-STING pathway is a major area of research in infectious diseases, autoimmune disorders, and cancer immunotherapy. Activation of this pathway within the tumor microenvironment can lead to robust anti-tumor immune responses, making STING agonists a promising class of cancer therapeutics.[3][5][6]

Data Presentation

The following tables present representative quantitative data illustrating the induction of Type I IFN and the downstream anti-tumor effects following the activation of the STING pathway.

Table 1: Illustrative In Vitro Type I IFN Production in B16 Cells in Response to a STING Agonist

This table shows the dose-dependent induction of IFN-β in the murine melanoma cell line B16 upon stimulation with the STING agonist cGAMP.

| cGAMP Concentration (µg/mL) | Mean IFN-β Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Untreated |

| 0 (Untreated) | 15.2 | 4.5 | 1.0 |

| 1 | 250.6 | 25.1 | 16.5 |

| 5 | 875.3 | 78.9 | 57.6 |

| 10 | 1542.8 | 135.2 | 101.5 |

| 25 | 2105.4 | 198.7 | 138.5 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative In Vivo Anti-Tumor Efficacy of a STING Agonist in a B16 Melanoma Syngeneic Mouse Model

This table summarizes the therapeutic effect of intratumoral administration of a STING agonist on tumor growth and survival in mice bearing B16 melanoma tumors.[5]

| Treatment Group | Mean Tumor Volume on Day 21 (mm³) | Percent Tumor Growth Inhibition | Survival Rate at Day 40 (%) |

| Vehicle Control | 1850 | 0% | 0% |

| STING Agonist (10 µg) | 450 | 75.7% | 60% |

| Anti-PD-1 Antibody | 1200 | 35.1% | 20% |

| STING Agonist + Anti-PD-1 | 150 | 91.9% | 90% |

Note: Data are hypothetical and for illustrative purposes, based on typical outcomes reported in preclinical studies.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the activation of the cGAS-STING pathway and subsequent IFN-I production are provided below.

Protocol 1: In Vitro STING Activation and IFN-β Quantification by ELISA

This protocol describes the stimulation of cells in culture with a STING agonist and the subsequent measurement of secreted IFN-β.

Materials:

-

B16-F10 murine melanoma cells (or other relevant cell line)

-

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

-

STING agonist (e.g., 2'3'-cGAMP)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM reduced-serum medium

-

Phosphate-Buffered Saline (PBS)

-

Mouse IFN-β ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C with 5% CO₂.

-

Preparation of Transfection Complexes: a. For each well, dilute the desired amount of 2'3'-cGAMP (e.g., 0.5 µg) in 25 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM. c. Combine the diluted cGAMP and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Cell Stimulation: a. Carefully remove the culture medium from the cells. b. Add 50 µL of the transfection complex to each well. c. Incubate for 4-6 hours at 37°C. d. Add 150 µL of fresh complete DMEM to each well.

-

Supernatant Collection: After 24 hours of incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

IFN-β ELISA: a. Perform the ELISA according to the manufacturer's protocol. b. Briefly, add collected supernatants and standards to the pre-coated ELISA plate and incubate. c. Wash the plate and add the detection antibody. d. After another incubation and wash, add the substrate solution and stop the reaction. e. Read the absorbance at 450 nm on a microplate reader. f. Calculate the concentration of IFN-β in the samples based on the standard curve.[7]

Protocol 2: Interferon-Stimulated Response Element (ISRE) Reporter Assay

This protocol uses a reporter cell line, such as B16-Blue™ ISG cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an ISRE promoter, to quantify IFN-I signaling.[8][9]

Materials:

-

B16-Blue™ ISG reporter cells (InvivoGen)

-

Complete DMEM with selective antibiotics (e.g., Zeocin®)

-

Stimulants (e.g., murine IFN-β as a positive control, or STING agonists)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well cell culture plates

-

Spectrophotometer or microplate reader

Procedure:

-

Cell Seeding: Plate B16-Blue™ ISG cells at 5 x 10⁴ cells per well in 180 µL of complete DMEM.

-

Stimulation: Add 20 µL of the desired stimulant (e.g., serial dilutions of a test compound or IFN-β standard) to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

SEAP Detection: a. Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. b. Add 180 µL of QUANTI-Blue™ Solution to a new flat-bottom 96-well plate. c. Transfer 20 µL of the stimulated cell culture supernatant to the wells containing the QUANTI-Blue™ Solution. d. Incubate at 37°C for 1-3 hours.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the amount of SEAP produced, which reflects the level of ISRE activation.[9][10]

Protocol 3: Western Blot for STING Pathway Activation

This protocol is for detecting the phosphorylation of key proteins in the STING signaling cascade.[11]

Materials:

-

Cells cultured and stimulated as in Protocol 1.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and antibodies for total proteins and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Wash the membrane thoroughly with TBST. b. Apply ECL substrate and capture the signal using an imaging system. c. Analyze the bands corresponding to the phosphorylated and total proteins. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway for Type I Interferon production.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing STING-mediated IFN-I production.

Conclusion

The cGAS-STING pathway is a fundamental mechanism of the innate immune system for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response, primarily through the production of Type I interferons. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate this pathway, screen for novel agonists or inhibitors, and elucidate the mechanisms underlying IFN-I induction. Understanding and manipulating the cGAS-STING pathway holds significant therapeutic promise, particularly in the development of next-generation immunotherapies for cancer and infectious diseases.

References

- 1. cGAS/STING in skin melanoma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.emory.edu [med.emory.edu]

- 5. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. invivogen.com [invivogen.com]

- 9. invivogen.com [invivogen.com]

- 10. invivogen.com [invivogen.com]

- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

BSP16: A Novel STING Agonist and Its Cellular Targets in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BSP16 is a recently identified small molecule that has demonstrated significant potential as an anti-cancer agent. Its mechanism of action centers on the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This guide provides a comprehensive overview of the cellular targets of this compound in cancer cells, detailing its interaction with STING, the subsequent signaling cascade, and the ultimate anti-tumor effects. The information presented is based on preclinical data and is intended to inform further research and development of this compound as a potential cancer therapeutic.

Core Cellular Target: STING

The primary and direct cellular target of this compound is the STING protein.[1] this compound functions as a STING agonist, meaning it binds to and activates the STING protein, initiating a downstream signaling cascade that leads to an anti-tumor immune response.[1]

Quantitative Data: Binding Affinity and Activation

The efficacy of this compound in activating the STING pathway has been quantified in both human and mouse cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit a half-maximal response, are summarized in the table below.

| Cell Line | Species | EC50 (µM) |

| Human-derived ISG-THP1 | Human | 9.2 |

| Murine-derived ISG-RAW264.7 | Mouse | 5.7 |

Table 1: In vitro activation of STING signaling by this compound in human and mouse cell lines.[1]

Signaling Pathway Activation

Activation of STING by this compound triggers a well-defined signaling pathway that culminates in the production of type I interferons and other pro-inflammatory cytokines. This process is crucial for orchestrating an effective anti-tumor immune response.

The cGAS-STING Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic DNA, which can originate from pathogens or from damaged cancer cells.[1] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this DNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, causing a conformational change that leads to its activation.[1] this compound acts as a cGAMP mimetic, directly binding to and activating STING, thus bypassing the need for cytosolic DNA sensing by cGAS.[1]

Upon activation by this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Activated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-β.[1]

Simultaneously, activated STING can also lead to the activation of the transcription factor NF-κB, which further promotes the expression of pro-inflammatory cytokines.[1]

References

The Pharmacodynamics of BSP16: An Orally Available STING Agonist for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of BSP16, a potent and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant potential as a cancer immunotherapy agent by activating innate immune responses, leading to tumor regression and the development of durable anti-tumor immunity. This document details the mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and experimental methodologies used to characterize this promising compound.

Introduction to STING Agonism and this compound

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, including that which occurs in cancer. Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the priming and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.

This compound is a novel, selenium-containing small molecule designed to be a potent and orally active STING agonist. Its development addresses a key challenge in the field: the need for systemically administered STING agonists with favorable drug-like properties. Preclinical data indicate that this compound effectively activates both human and mouse STING, triggering a robust anti-tumor immune response.

Mechanism of Action

This compound functions by directly binding to the STING protein, inducing a conformational change that leads to its activation. This initiates a downstream signaling cascade culminating in the production of type I interferons and other cytokines.

STING Signaling Pathway

The binding of this compound to STING initiates a series of intracellular events, as depicted in the signaling pathway diagram below.

Caption: STING signaling pathway activated by this compound.

In Vitro Pharmacodynamics

The in vitro activity of this compound was assessed using interferon-sensitive response element (ISRE) reporter assays in human and mouse cell lines. These assays measure the activation of the STING pathway by quantifying the expression of a reporter gene under the control of an ISRE promoter.

Quantitative In Vitro Activity of this compound

| Cell Line | Species | Assay Type | EC50 (μM) |

| ISG-THP1 | Human | ISRE Reporter | 9.24[1] |

| ISG-RAW264.7 | Mouse | ISRE Reporter | 5.71[1] |

In Vivo Pharmacodynamics and Efficacy

The anti-tumor efficacy of orally administered this compound was evaluated in a syngeneic mouse model of colon carcinoma (CT26).

CT26 Syngeneic Tumor Model Efficacy

In this model, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor regression, indicating the induction of a powerful and durable anti-tumor immune response.[2]

| Treatment Group | Dosing Schedule | Key Outcomes |

| Vehicle Control | q3d (every 3 days) | Progressive tumor growth |

| This compound (15 mg/kg) | q3d, oral | Significant tumor growth inhibition |

| This compound (30 mg/kg) | q3d, oral | More pronounced tumor growth inhibition; instances of complete tumor regression[1] |

In Vivo Cytokine Induction

Oral administration of this compound at a dose of 30 mg/kg in CT26 tumor-bearing mice led to a robust induction of key cytokines, including IFN-β and IL-6, in the plasma.[1] This confirms the in vivo activation of the STING pathway and its downstream signaling.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in Sprague-Dawley (SD) rats to determine its oral bioavailability and other key parameters.

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |

| AUC (h*µg/mL) | 147.1 | 315.9 |

| Cmax (µg/mL) | - | 29.8 |

| Tmax (h) | - | 0.5 |

| t1/2 (h) | - | 3.2 |

| Oral Bioavailability (F%) | \multicolumn{2}{c | }{107%[2]} |

The exceptionally high oral bioavailability of 107% suggests excellent absorption and potentially some contribution from enterohepatic circulation or analytical variability.[2]

Experimental Protocols

In Vitro ISRE Reporter Assay

This protocol describes a general method for assessing STING activation using an ISRE reporter cell line, such as ISG-THP1 or ISG-RAW264.7.

Caption: Workflow for the in vitro ISRE reporter assay.

Methodology:

-

Cell Seeding: ISRE reporter cells (e.g., ISG-THP1 or ISG-RAW264.7) are seeded into 96-well white, clear-bottom plates at an appropriate density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in assay medium at concentrations ranging from sub-nanomolar to high micromolar.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive vehicle-only medium.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

Luminescence Measurement: A luciferase substrate reagent is added to each well according to the manufacturer's instructions. After a short incubation period to allow for signal stabilization, the luminescence is read using a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated using a non-linear regression curve fit.

In Vivo CT26 Syngeneic Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in the CT26 colon carcinoma model.

Caption: Workflow for the in vivo CT26 efficacy study.

Methodology:

-

Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media until they reach the desired confluency for implantation.

-

Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of female BALB/c mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach a predetermined size (e.g., 50-100 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Treatment Administration: this compound is administered orally according to the specified dosing schedule (e.g., every 3 days). The vehicle control group receives the same volume of the vehicle solution.

-

Monitoring: Tumor volume is measured 2-3 times per week using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised and weighed. Blood samples may be collected for cytokine analysis. Tumor growth inhibition is calculated, and survival curves are generated.

Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic properties of orally administered this compound in rats.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the laboratory conditions for at least one week before the study.

-

Dosing: A cohort of rats is administered this compound orally via gavage at a specified dose (e.g., 50 mg/kg). Another cohort receives an intravenous administration (e.g., 5 mg/kg) for the determination of absolute bioavailability.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, t1/2, and oral bioavailability, using appropriate pharmacokinetic software.

Conclusion

This compound is a potent, orally bioavailable STING agonist with a promising preclinical pharmacodynamic and pharmacokinetic profile. Its ability to activate the STING pathway, leading to robust anti-tumor immunity in vivo, positions it as a strong candidate for further development as a cancer immunotherapy agent. The data presented in this technical guide provide a comprehensive overview of the core preclinical attributes of this compound for researchers and drug development professionals in the field of immuno-oncology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with BSP16, a STING Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of BSP16, an orally available STING (Stimulator of Interferon Genes) agonist. The protocols outlined below are designed to facilitate the study of its mechanism of action and cellular effects in relevant biological systems.

Introduction

This compound is a potent activator of the cGAS-STING signaling pathway, a critical component of the innate immune system. Upon binding to the STING protein, this compound induces a conformational change that initiates a downstream signaling cascade involving TBK1 and IRF3, ultimately leading to the production of type I interferons and other inflammatory cytokines.[1] These protocols detail methods to characterize the in vitro activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity as a STING agonist.

| Cell Line | Assay Type | Parameter | Value |

| Human-derived ISG-THP1 | IRF Reporter Assay | EC50 | 9.2 µM[1] |

| Murine-derived ISG-RAW264.7 | IRF Reporter Assay | EC50 | 5.7 µM[1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway activated by this compound.

Caption: this compound activates the STING signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell-Based Luciferase Reporter Assay

This protocol is designed to quantify the activation of the IRF (Interferon Regulatory Factor) signaling pathway by this compound in reporter cell lines.

Experimental Workflow

Caption: Workflow for the luciferase reporter assay.

Materials:

-

Human-derived ISG-THP1 or murine-derived ISG-RAW264.7 reporter cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer plate reader

Procedure:

-

Seed the reporter cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Equilibrate the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the log of the this compound concentration and perform a non-linear regression to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the change in mRNA levels of STING pathway target genes, such as IFN-β, in response to this compound treatment.[1]

Experimental Workflow

Caption: Workflow for qRT-PCR analysis.

Materials:

-

THP-1 cells

-

Cell culture medium

-

This compound compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., IFN-β) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Seed THP-1 cells in appropriate culture vessels and treat with this compound at various concentrations or for different time points. A 3-hour treatment has been shown to be effective.[1]

-

Harvest the cells and extract total RNA using a commercially available kit.

-

Synthesize first-strand cDNA from the extracted RNA.

-

Set up the qRT-PCR reactions using the cDNA, primers, and master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the resulting Ct values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Western Blot Analysis of STING Pathway Proteins

This protocol is used to detect the phosphorylation and expression levels of key proteins in the STING signaling cascade, such as STING, TBK1, and IRF3.[1]

Experimental Workflow

Caption: Workflow for Western blot analysis.

Materials:

-

ISG-THP1 cells

-

This compound compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against STING, p-STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat ISG-THP1 cells with this compound for the desired time and at the desired concentration.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the blot using a suitable imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.

References

Application Notes and Protocols for THP-1 Cell Culture: A General Framework in the Absence of Specific Data for BSP16

To the Researcher, Scientist, or Drug Development Professional,

This document provides a comprehensive guide to working with the human monocytic cell line THP-1, including general protocols for culture, differentiation, and analysis of cellular responses. It is intended to serve as a foundational resource.

Important Note: Initial literature and database searches did not yield specific information for a compound or protein designated "BSP16" in the context of THP-1 cell culture. The following protocols are therefore based on established methodologies for studying the effects of novel compounds on THP-1 cells and should be adapted as specific details about this compound become available.

Introduction to THP-1 Cells

The THP-1 cell line, derived from a patient with acute monocytic leukemia, is a widely used in vitro model in immunology, inflammation, and cancer research.[1][2][3] These cells grow in suspension and can be differentiated into macrophage-like cells, which adhere to culture surfaces and exhibit many of the functional characteristics of primary human macrophages.[1][4][5][6] This makes them an invaluable tool for studying monocyte and macrophage biology, including phagocytosis, cytokine production, and inflammatory signaling pathways.[1]

General THP-1 Cell Culture Protocol

A crucial aspect of working with THP-1 cells is maintaining consistent culture conditions to ensure reproducible results.[7]

Table 1: THP-1 Cell Culture Recommendations

| Parameter | Recommendation |

| Growth Medium | RPMI-1640 |

| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin, 0.05 mM β-mercaptoethanol |

| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |

| Seeding Density | 3 x 10⁵ to 7 x 10⁵ cells/mL |

| Subculture | Every 2-3 days, when cell density reaches ~8 x 10⁵ cells/mL. Do not exceed 1 x 10⁶ cells/mL. |

| Cryopreservation | 90% FBS, 10% DMSO |

Experimental Protocols

The following are generalized protocols for experiments commonly performed with THP-1 cells. These should be optimized for this compound based on its specific properties.

Protocol 1: Differentiation of THP-1 Monocytes into Macrophage-like Cells

Differentiation is a prerequisite for many functional assays. Phorbol 12-myristate 13-acetate (PMA) is the most common agent used for this purpose.[4][5][8]

Materials:

-

THP-1 cells in culture

-

Phorbol 12-myristate 13-acetate (PMA) stock solution

-

Complete RPMI-1640 medium

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium in the desired culture plates.

-

Add PMA to a final concentration of 20-100 ng/mL. The optimal concentration should be determined empirically.

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

Observe the cells for morphological changes, such as adherence to the plate and a more spread-out, macrophage-like appearance.

-

After the differentiation period, gently aspirate the PMA-containing medium.

-

Wash the adherent cells once with pre-warmed PBS.

-

Add fresh, complete RPMI-1640 medium without PMA.

-

Allow the cells to rest for 24-72 hours before proceeding with experiments. This resting period is crucial to allow the cells to return to a quiescent state.

Protocol 2: Assessing the Cytotoxicity of this compound on THP-1 Cells

It is essential to determine the non-toxic concentration range of a new compound before performing functional assays.

Materials:

-

Differentiated or undifferentiated THP-1 cells

-

This compound stock solution

-

96-well tissue culture plates

-

Cell viability assay reagent (e.g., MTS, XTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add the this compound dilutions to the wells. Include vehicle control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle control.

Table 2: Example Data Presentation for a Cytotoxicity Assay

| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.2 |

| 0.1 | 98.5 ± 5.1 |

| 1 | 95.2 ± 3.8 |

| 10 | 88.7 ± 6.3 |

| 50 | 65.4 ± 7.1 |

| 100 | 32.1 ± 5.9 |

Protocol 3: Measurement of Cytokine Production

This protocol is used to assess the pro- or anti-inflammatory effects of this compound.

Materials:

-

Differentiated THP-1 macrophages

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

-

Plate differentiated THP-1 macrophages in 24-well or 48-well plates.

-

Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL). Include unstimulated and vehicle controls.

-

Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Table 3: Example Data Presentation for Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Vehicle | < 10 | < 5 |

| LPS (100 ng/mL) | 1250 ± 150 | 50 ± 10 |

| This compound (10 µM) + LPS | 850 ± 120 | 150 ± 25 |

| This compound (10 µM) | < 10 | 25 ± 8 |

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways affected by a compound is crucial for mechanistic studies. In macrophages, key inflammatory pathways include NF-κB and MAPK signaling.

Below are example diagrams representing a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

References

- 1. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]

- 2. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Culture Academy [procellsystem.com]

- 4. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

- 5. Comparative Proteomic Analysis Reveals Varying Impact on Immune Responses in Phorbol 12-Myristate-13-Acetate-Mediated THP-1 Monocyte-to-Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THP-1 cells transduced with CD16A utilize Fcγ receptor I and III in the phagocytosis of IgG-sensitized human erythrocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THP-1 Monocytic Cells Are Polarized to More Antitumorigenic Macrophages by Serial Treatment with Phorbol-12-Myristate-13-Acetate and PD98059 [mdpi.com]

Application Notes and Protocols for BSP16 in the MC38 Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BSP16, a potent STING (Stimulator of Interferon Genes) agonist, in the widely used MC38 syngeneic mouse model of colon adenocarcinoma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction

This compound is an orally available, potent agonist of the STING pathway, a critical component of the innate immune system that, when activated, can lead to robust anti-tumor immune responses.[1][2] The MC38 cell line, a murine colon adenocarcinoma, is a well-established and highly immunogenic model for studying cancer immunology and evaluating novel immunotherapies.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] This document outlines the recommended dosage, administration protocols, and expected outcomes for this compound in the MC38 mouse model, based on preclinical findings.

Quantitative Data Summary

The following table summarizes the recommended oral dosages for this compound in the MC38 mouse model and the observed outcomes.

| Dosage Regimen | Administration Route | Frequency | Key Outcomes | Reference |

| 15 mg/kg | Oral (intragastric) | Every 3 Days (Q3D) | Tolerated and exhibited excellent antitumor efficacy. | [1] |

| 30 mg/kg | Oral (intragastric) | Every 3 Days (Q3D) | Resulted in 100% complete tumor regression in treated animals (6/6) after day 21. Robust induction of IFNβ and IL6. | [1] |

| 20 mg/kg | Oral (intragastetric) | Every 5 Days (Q5D) | Well-tolerated and showed potent tumor inhibition without causing body weight loss. | [1] |

Experimental Protocols

MC38 Cell Culture

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MC38 Tumor Implantation

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Cell Preparation: Harvest MC38 cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 1 x 10^6 cells (in 100 µL) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Administration

-

Preparation: Prepare this compound for oral administration according to the manufacturer's instructions. A common vehicle for oral gavage is a solution of 0.5% (w/v) methylcellulose in water.

-

Dosage and Schedule: Based on the desired therapeutic effect and tolerability, administer this compound orally at a dose of 15-30 mg/kg every three days (Q3D) or 20 mg/kg every five days (Q5D).[1]

-

Administration: Administer the prepared this compound solution to the mice via oral gavage.

Efficacy and Pharmacodynamic Assessments

-

Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study to assess the anti-tumor efficacy of this compound.

-

Body Weight: Record the body weight of the mice 2-3 times per week as an indicator of treatment toxicity.

-

Cytokine Analysis: To confirm STING pathway activation, collect blood samples at specified time points after this compound administration to measure plasma levels of IFNβ and IL6 via ELISA or other suitable immunoassays.[1]

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound activates the cGAS-STING signaling pathway. Upon binding to STING, it induces a conformational change, leading to the recruitment and activation of TBK1. TBK1 then phosphorylates IRF3, which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines.

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental Workflow for this compound Efficacy Study in MC38 Model

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of this compound in the MC38 syngeneic mouse model.

Caption: Experimental workflow for this compound efficacy testing in the MC38 model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Selenium-Containing STING Agonists as Orally Available Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. en.ice-biosci.com [en.ice-biosci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]